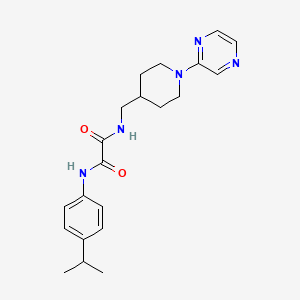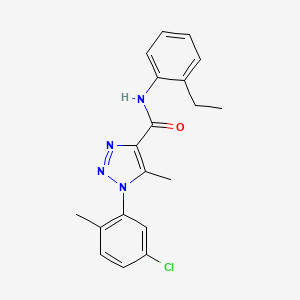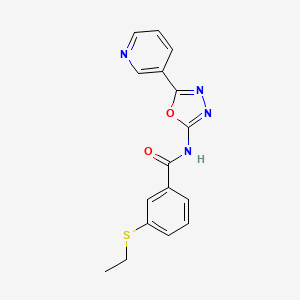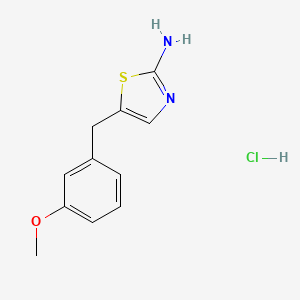![molecular formula C19H13Cl2N3O2 B2435311 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-68-9](/img/structure/B2435311.png)
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3O2 and its molecular weight is 386.23. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Characterization : Research has shown that derivatives of dihydrofuran carbonitrile, which include methoxybenzoyl and methoxyphenyl groups, can be synthesized and analyzed using X-ray crystallography. These compounds exhibit properties like coordinated compliance of chloro-methyl and bromo-methyl exchange rules, making them significant in the field of synthetic organic chemistry (Rajni Swamy et al., 2020).
Structural and Optical Properties : Studies on derivatives of carbonitrile, such as 4H-pyrano[3,2-c]quinoline derivatives, have highlighted their structural and optical properties. These compounds form polycrystalline powders and nanocrystallites in thin films, with absorption parameters like molar extinction coefficient and electric dipole strength being analyzed (Zeyada et al., 2016).
Corrosion Inhibition : Certain pyranopyrazole derivatives, including compounds with a methoxyphenyl group, have been investigated for their efficacy in inhibiting corrosion of mild steel in acidic solutions. These studies involve understanding the adsorption behavior and the surface morphology of inhibited metal specimens (Yadav et al., 2016).
Antimicrobial and Anticancer Studies : Some carbonitrile derivatives exhibit potential as antimicrobial and anticancer agents. For example, studies on 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have shown significant activities against various bacterial strains and cancer cell lines (Sadeek et al., 2015).
Photovoltaic Applications : Research on derivatives such as 4H-pyrano[3,2-c]quinoline has also delved into their photovoltaic properties. These compounds are used in the fabrication of organic–inorganic photodiode devices, exhibiting properties like photoconductivity sensitivity and photocurrent to dark current ratio (Zeyada et al., 2016).
Molecular Docking and Theoretical Studies : Computational studies like DFT and molecular docking are utilized to understand the interaction of carbonitrile derivatives with biological targets. This aids in assessing their potential as therapeutic agents (Gaafary et al., 2021).
Antiviral Activity : Some analogues of carbonitrile compounds have been synthesized and tested for their antiviral activity against human rhinovirus serotypes, showing the potential for the development of new antiviral drugs (Mai et al., 1997).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-25-13-7-5-12(6-8-13)23-10-9-17-14(11-22)19(24-26-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCXOIVDURCPLT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2435230.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/no-structure.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)

![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)


![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)